2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate
Description
Properties
IUPAC Name |
[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13-7-8-15(9-14(13)2)11-20-18(21)12-24-19(22)16-5-4-6-17(10-16)23-3/h4-10H,11-12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERCFEQTBQEUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CC(=CC=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Adaptability
Bismuth triflate (Bi(OTf)₃) catalyzes the one-pot condensation of amines, glyoxalates, and arenes to form α-amino acid derivatives. For the target compound, this methodology could be adapted as follows:
- Amine component : 3,4-Dimethylbenzylamine
- Glyoxalate : Ethyl glyoxalate
- Arene : 3-Methoxybenzoic acid (activated as an electrophilic partner)
Reaction conditions from analogous syntheses involve nitromethane as the solvent at 80°C for 16 hours, yielding regioisomeric ratios up to 3:1. Catalyst loading (1–5 mol%) and stoichiometric adjustments (3 equiv. arene) are critical for optimizing yield.
Limitations and Modifications
- Regioselectivity : Electron-rich arenes like 3-methoxybenzoate derivatives may exhibit competing ortho/meta substitution patterns, necessitating protective groups or directing agents.
- Solvent effects : Substituting nitromethane with dichloroethane improves solubility for polar intermediates but reduces reaction rates.
Stepwise Amidation-Esterification Approach
Amide Bond Formation
The (3,4-dimethylbenzyl)amide segment is synthesized via coupling 3,4-dimethylbenzylamine with glycolic acid derivatives. Patent data highlights two methods:
- Acyl chloride route :
- Carbodiimide-mediated coupling :
Esterification with 3-Methoxybenzoic Acid
The chloroacetamide intermediate undergoes nucleophilic substitution with 3-methoxybenzoic acid under Mitsunobu conditions (DIAD, PPh₃) or via potassium carbonate-mediated coupling in acetone.
Representative procedure :
- Dissolve N-(3,4-dimethylbenzyl)chloroacetamide (1.0 mmol) and 3-methoxybenzoic acid (1.2 mmol) in acetone.
- Add K₂CO₃ (2.5 mmol) and reflux at 60°C for 12 hours.
- Purify by chromatography (hexane/EtOAc 4:1), obtaining the target compound in 68% yield.
Alternative Pathways: Enzymatic and Green Chemistry
Lipase-Catalyzed Transesterification
Immobilized Candida antarctica lipase B (CAL-B) facilitates ester exchange between methyl 3-methoxybenzoate and N-(3,4-dimethylbenzyl)glycolic acid in tert-amyl alcohol at 45°C. This method achieves 54% yield with minimal byproducts, though scalability remains challenging.
Solvent-Free Mechanochemical Synthesis
Ball-milling 3-methoxybenzoic acid, N-(3,4-dimethylbenzyl)chloroacetamide, and K₂CO₃ for 2 hours at 30 Hz produces the target compound in 61% yield, demonstrating potential for sustainable synthesis.
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as an intermediate for creating more complex molecules. Its unique structure allows chemists to explore various reaction pathways, including oxidation, reduction, and substitution reactions.
Biology
Research has indicated potential biological activities of this compound:
- Antimicrobial Properties : Studies suggest that it may inhibit the growth of certain bacteria and fungi.
- Anticancer Activity : Preliminary investigations show promise in targeting cancer cells through specific biochemical pathways.
Medicine
The compound is being investigated for its potential use in drug development. Its ability to interact with specific enzymes or receptors makes it a candidate for therapeutics aimed at treating various diseases, including cancer and infections.
The biological activity of 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate is linked to its mechanism of action involving interactions with molecular targets such as enzymes or receptors. This interaction can lead to inhibition or activation of these targets, triggering cascades of biochemical events that may result in therapeutic effects.
Case Studies
- Anticancer Research : A study evaluated the efficacy of 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.
- Antimicrobial Activity : Research demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This highlights its potential application in developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl benzoate
- 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 4-methoxybenzoate
- 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-methoxybenzoate
Uniqueness
2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate is unique due to the specific positioning of the methoxy group on the benzene ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Biological Activity
2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications. This article reviews the synthesis, biological evaluation, and potential mechanisms of action of this compound, drawing on diverse research findings and case studies.
Synthesis
The synthesis of 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through a multi-step process involving the formation of the benzylamine derivative followed by esterification with 3-methoxybenzoic acid.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate exhibit significant anticancer properties. For instance, derivatives of methoxybenzoates have shown cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | CCRF-CEM | >20 | Apoptosis |
| Compound B | MCF-7 | 6.7 | Cell Cycle Arrest |
| Compound C | HeLa | 15 | Apoptosis |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies indicate that similar benzoate derivatives possess antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity
| Compound Name | Pathogen Tested | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Compound D | E. coli | 15 | 50 µg/mL |
| Compound E | S. aureus | 20 | 30 µg/mL |
The biological activity of 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Interaction with Cell Membranes : The lipophilic nature allows these compounds to penetrate cell membranes effectively, leading to increased intracellular concentrations.
- Induction of Oxidative Stress : Some studies suggest that these compounds may induce oxidative stress in cells, triggering apoptotic pathways.
Case Studies
- Study on Anticancer Properties : A study conducted on a series of methoxybenzoate derivatives demonstrated that modifications in the benzyl group significantly enhanced cytotoxicity against breast cancer cells (MCF-7). The study reported an IC50 value as low as 6.7 µM for one derivative, indicating potent activity.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties revealed that certain derivatives exhibited a significant inhibition zone against E. coli and S. aureus, supporting their potential as antimicrobial agents.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
